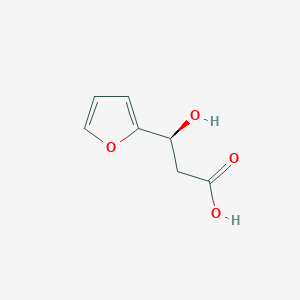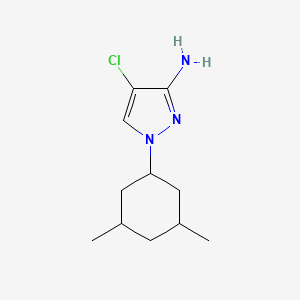
3-Amino-3-(1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol is an organic compound that features a triazole ring, an amino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol can be achieved through multiple pathwaysThis process involves the nucleophilic opening of the succinimide ring and subsequent recyclization of the triazole ring .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of microwave irradiation in industrial settings can significantly reduce reaction times and improve overall productivity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
3-Amino-3-(1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in biochemical assays and can be used to study enzyme interactions.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-Amino-3-(1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. For example, it can act as a competitive inhibitor of certain enzymes, thereby affecting biochemical pathways. The triazole ring and amino group play crucial roles in binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: This compound also contains a triazole ring and an amino group but lacks the hydroxyl group present in 3-Amino-3-(1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: This compound has a similar triazole ring structure but includes a carbohydrazide group instead of a hydroxyl group.
Uniqueness
The presence of both the hydroxyl group and the triazole ring in this compound makes it unique compared to other similar compounds
Properties
Molecular Formula |
C6H12N4O |
|---|---|
Molecular Weight |
156.19 g/mol |
IUPAC Name |
3-amino-3-(2-methyl-1,2,4-triazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C6H12N4O/c1-10-6(8-4-9-10)5(7)2-3-11/h4-5,11H,2-3,7H2,1H3 |
InChI Key |
GANNCTJARXXSEH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


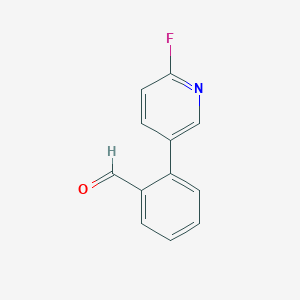
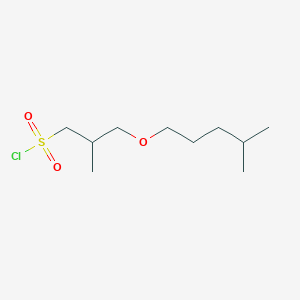

![5-Methyl-1-azabicyclo[2.2.1]heptan-3-onehydrochloride](/img/structure/B13627384.png)
![2'-benzoyl-N,N-diphenyl-[1,1'-biphenyl]-3-amine](/img/structure/B13627385.png)
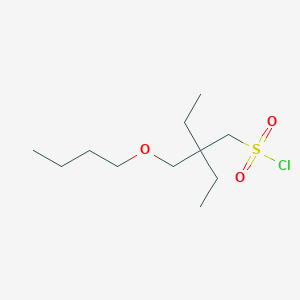
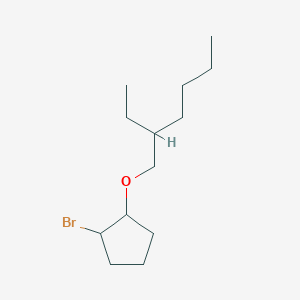
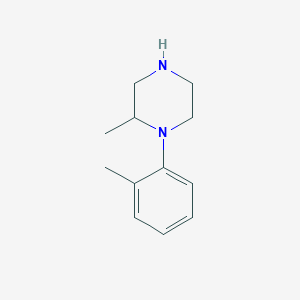
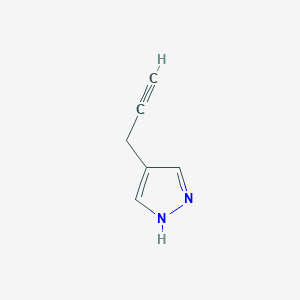
![3-[(3,4-Difluorophenyl)methyl]pyrrolidinehydrochloride](/img/structure/B13627428.png)
